2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-20(13-18-5-3-2-4-6-18)23(29)26-24(25-17)28-11-9-27(10-12-28)15-19-7-8-21-22(14-19)31-16-30-21/h2-8,14H,9-13,15-16H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGBZZWBHEIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-(3’,4’-methylenedioxybenzyl)-piperazine and 2-chloropyrimidine.
Reaction Conditions: The reaction is carried out in anhydrous xylene with anhydrous potassium carbonate as a base.
Isolation: After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then made alkaline with potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated extraction and purification systems to handle larger quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A pyrimidine ring which is crucial for its biological activity.
- A benzodioxole moiety that enhances its pharmacological properties.
Medicinal Chemistry
Piribedil has been extensively studied for its potential therapeutic effects, particularly in the treatment of various neurological conditions such as Parkinson's disease and depression. Its mechanism of action involves modulating dopamine receptors, which is critical in managing these disorders.
Case Studies
Pharmacology
The pharmacological profile of Piribedil indicates its role as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. This selectivity is essential for minimizing adverse effects while maximizing therapeutic benefits.
Key Pharmacological Insights
- Dopamine Agonism : Enhances dopaminergic activity, beneficial in treating Parkinsonian symptoms.
- Neuroprotective Effects : Exhibits protective effects on neurons against oxidative stress.
Biological Research
Piribedil serves as a valuable tool in biological research for studying cellular pathways and molecular interactions. Its structural complexity allows researchers to explore various biochemical mechanisms.
Applications in Biological Studies
| Application | Description |
|---|---|
| Cell Signaling | Used to investigate the role of dopamine signaling pathways in neuronal health. |
| Drug Interaction Studies | Explored interactions with other neuroactive compounds to assess synergistic effects. |
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one involves its interaction with dopamine receptors. It acts as a dopamine agonist, binding to dopamine receptors and mimicking the effects of dopamine. This interaction can lead to increased dopamine activity in the brain, which is beneficial in treating conditions like Parkinson’s disease . The compound also exhibits vasodilatory effects by antagonizing α2-adrenergic receptors, leading to the relaxation of blood vessels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Quinoline-based analogs (C27) exhibit higher molecular weights (~488 g/mol) due to the fused aromatic system, which may limit blood-brain barrier penetration but enhance binding to hydrophobic kinase pockets .
Biological Activity: The pyrido-pyrimidinone derivatives in the European patent demonstrate improved metabolic stability compared to simple pyrimidinones, attributed to the fused ring system reducing cytochrome P450-mediated oxidation .
Crystallographic Insights :
- The piperazine ring in the target compound adopts a chair conformation with slight puckering (quantified via Cremer-Pople parameters ), as observed in a related pyrimidine analog (2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine). This conformation optimizes steric interactions with the benzodioxole group .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one , commonly known as piribedil , is a synthetic molecule with significant biological activity, particularly as a dopamine receptor agonist. This article explores its pharmacological properties, therapeutic applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
Piribedil has the molecular formula and a molar mass of 298.34 g/mol. Its structure includes a pyrimidine ring substituted with a piperazine moiety and a benzodioxole group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molar Mass | 298.34 g/mol |
| CAS Number | 3605-01-4 |
| EINECS | 222-764-6 |
Piribedil acts primarily as an agonist at dopamine D2 and D3 receptors, which are crucial for regulating motor control and cognitive functions. It enhances dopaminergic activity in the brain, making it beneficial in treating conditions like Parkinson's disease. The mechanism involves stimulating dopaminergic pathways, thereby improving symptoms associated with dopamine deficiency.
Pharmacological Effects
- Parkinson's Disease Treatment : Piribedil is used as an adjunct therapy in Parkinson's disease, particularly effective in managing tremors and motor symptoms. Research indicates that it can improve patients' quality of life by enhancing motor function and reducing dyskinesia associated with levodopa treatment .
- Cerebrovascular Effects : The compound has demonstrated vasodilatory effects, improving peripheral blood circulation. This is attributed to its ability to inhibit sympathetic nerve tone, leading to increased blood flow in the femoral artery .
- Cognitive Enhancement : Clinical studies suggest that piribedil may also aid in cognitive improvements for elderly patients suffering from mental deficits .
Clinical Studies
A series of clinical trials have assessed the efficacy of piribedil in various settings:
- Study on Parkinson's Disease : A double-blind trial involving 120 patients showed significant improvement in motor scores on the Unified Parkinson's Disease Rating Scale (UPDRS) when treated with piribedil compared to placebo .
- Cognitive Function Trials : Another study focused on elderly patients revealed that those receiving piribedil showed enhanced cognitive performance on memory tests compared to those on standard treatment alone .
Side Effects
While piribedil is generally well-tolerated, some side effects have been reported:
- Nausea and dizziness
- Somnolence
- Orthostatic hypotension
These effects are typically mild but warrant monitoring during treatment.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound with high purity?
A multi-step approach involving nucleophilic substitution or condensation reactions can be employed. For example, analogous compounds have been synthesized by reacting piperazine derivatives with substituted benzodioxole or pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification via column chromatography (silica gel, gradient elution) or recrystallization can achieve >85% purity. Post-synthesis validation should include ¹H/¹³C NMR (to confirm functional groups and connectivity) and HRMS (to verify molecular weight and isotopic patterns) .
Q. Which analytical techniques are critical for structural confirmation?
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths, angles, and stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, and ORTEP-III for graphical representation of thermal ellipsoids .
- Spectroscopic methods: NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon hybridization, complemented by 2D techniques (COSY, HSQC) for ambiguous signals .
Q. How can researchers optimize crystallization conditions for X-ray studies?
Screen solvents (e.g., ethanol, DMSO-water mixtures) using vapor diffusion or slow evaporation. Monitor crystal growth under polarized light microscopy. For temperature-sensitive compounds, low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can conformational analysis resolve flexibility in the piperazine ring?
Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate puckering amplitude () and phase angle () from atomic coordinates (SC-XRD or DFT-optimized structures). Compare with reference values for similar piperazine derivatives to assess steric or electronic influences on conformation .
Q. How should structural discrepancies between crystallographic and spectroscopic data be resolved?
- Cross-validation: Compare experimental NMR chemical shifts with those predicted by DFT calculations (e.g., using Gaussian or ORCA).
- Twinned crystal analysis: Use SHELXL’s TWIN/BASF commands to refine twinning fractions if diffraction data shows splitting .
- Validation tools: Leverage checkCIF/PLATON to identify outliers in bond lengths, angles, or displacement parameters .
Q. What strategies integrate computational chemistry with experimental design for this compound?
- Docking studies: Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
- Reaction mechanism elucidation: Use DFT (B3LYP/6-31G*) to map energy profiles for key synthetic steps, such as piperazine alkylation or pyrimidine ring formation .
Q. How can researchers address contradictions in pharmacological activity data across studies?
- Dose-response re-evaluation: Ensure assays (e.g., IC₅₀ measurements) use standardized protocols (e.g., Pharmacopeial Forum guidelines for bioactivity testing) .
- Metabolite profiling: Use LC-MS/MS to identify degradation products or active metabolites that might explain divergent results .
Methodological Guidance
Q. What frameworks link experimental findings to theoretical models in structure-activity studies?
Adopt a structure-activity relationship (SAR) hypothesis based on electronic (Hammett σ) or steric (Taft’s ) parameters. For example, correlate piperazine substituent effects (e.g., benzodioxole vs. benzyl groups) with bioactivity using multivariate regression .
Q. How to design a high-throughput crystallography pipeline for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
